5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one
Overview
Description
5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one is a complex organic compound characterized by a spirocyclic structure. This compound features a chromane ring fused to a cyclohexane ring, with hydroxyl groups at the 5 and 7 positions. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one typically involves multiple steps, including the formation of the chromane ring and subsequent spirocyclization. One common method involves the use of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols in an organocatalytic domino Michael/hemiacetalization reaction, followed by oxidation and dehydroxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are often used.
Substitution: Reagents like halogenating agents (e.g., PCl5) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Scientific Research Applications
5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The spirocyclic structure also contributes to the compound’s stability and reactivity, enabling it to participate in a variety of pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic motif but differ in the ring sizes and functional groups.
Spirocyclic oxindoles: These compounds feature a spirocyclic structure with an oxindole core, used in medicinal chemistry.
Uniqueness
5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one is unique due to its specific arrangement of hydroxyl groups and the chromane-cyclohexane spirocyclic structure. This configuration imparts distinct chemical properties, making it particularly valuable in synthetic chemistry and drug development.
Properties
IUPAC Name |
5,7-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-9-6-10(16)13-11(17)8-14(18-12(13)7-9)4-2-1-3-5-14/h6-7,15-16H,1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIBQCUXRPWOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(C=C(C=C3O2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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